1-(Diethoxymethyl)imidazole

Description

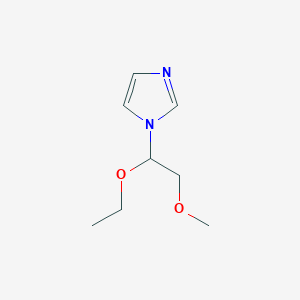

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxymethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)10-6-5-9-7-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBAGFIYBBAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(N1C=CN=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-81-7 | |

| Record name | 61278-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Diethoxymethyl)imidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups and versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(Diethoxymethyl)imidazole has emerged as a compound of significant interest. Its unique structural features, combining a stable acetal protecting group with the reactive and biologically relevant imidazole core, render it an invaluable tool for synthetic chemists. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough, in-depth understanding of the chemical structure, nomenclature, synthesis, and diverse applications of this important molecule. By grounding our discussion in established scientific principles and peer-reviewed literature, we aim to deliver a resource that is not only informative but also practically applicable in a laboratory setting.

Core Chemical Identity: Structure and Nomenclature

A precise understanding of a molecule's structure and its systematic name is the foundation of all further chemical exploration.

The Chemical Structure of this compound

This compound is a heterocyclic organic compound. Its structure is characterized by a five-membered aromatic imidazole ring. At the first position (N-1) of this ring, a diethoxymethyl group is attached. This group, -CH(OCH₂CH₃)₂, consists of a central carbon atom bonded to a hydrogen atom and two ethoxy groups. The imidazole ring itself is a planar system containing two nitrogen atoms and three carbon atoms.

Figure 1. Structural components of this compound.

IUPAC Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(diethoxymethyl)-1H-imidazole . The "1H" designation specifies that the substituent is located on the nitrogen atom at the first position of the imidazole ring.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a compound is crucial for its safe handling, storage, and application in experimental work.

Tabulated Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.041 g/mL at 20 °C | [5] |

| Boiling Point | 52 °C at 0.02 Torr | [2][5] |

| Flash Point | 112 °C | [2] |

| Refractive Index | n20/D 1.464 | [5] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is advisable to work in a well-ventilated area, wearing protective gloves and eyewear to prevent skin and eye contact.[2] In case of accidental ingestion or contact, immediate medical attention should be sought.[2] The compound should be stored in a tightly sealed container, away from sources of ignition and oxidizing agents.[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a well-established process in organic chemistry. Understanding the underlying mechanism provides insight into the reaction's efficiency and potential side products.

Common Synthetic Route

A prevalent method for the preparation of this compound involves the reaction of imidazole with diethoxymethyl phosphate under alkaline conditions, followed by an acidification step.[2]

Detailed Experimental Protocol

Objective: To synthesize this compound from imidazole and a suitable diethoxymethylating agent.

Materials:

-

Imidazole

-

Diethoxymethyl chlorophosphate (or a similar diethoxymethylating agent)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile)

-

Acid for workup (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole in the anhydrous aprotic solvent.

-

Deprotonation: Cool the solution in an ice bath and add the base portion-wise to deprotonate the imidazole, forming the imidazolide anion.

-

Addition of Electrophile: Slowly add the diethoxymethylating agent to the reaction mixture via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Carefully quench the reaction with water and then acidify with dilute acid.

-

Extraction: Extract the aqueous layer with an organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Figure 2. Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[6][7][8][9] this compound serves as a versatile starting material for the synthesis of a wide array of imidazole-containing compounds with diverse biological activities.[6][10]

Role as a Synthetic Intermediate

The primary utility of this compound lies in its function as a protected form of N-formylimidazole. The diethoxymethyl group can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, which can then participate in a variety of chemical transformations. This protecting group strategy is crucial in multi-step syntheses where a free aldehyde group would be incompatible with the reaction conditions.

Applications in Medicinal Chemistry

Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][10] The ability to functionalize the imidazole ring of this compound at various positions allows for the generation of libraries of novel compounds for drug discovery screening. For instance, the synthesis of substituted imidazole derivatives can lead to the identification of potent enzyme inhibitors or receptor modulators.[7]

Conclusion

This compound is a cornerstone reagent for chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its well-defined structure, predictable reactivity, and role as a masked aldehyde make it an indispensable tool. A thorough grasp of its properties, synthesis, and applications, as presented in this guide, empowers researchers to leverage this versatile building block to its full potential in their scientific endeavors.

References

-

1H-Imidazole, 2-(diethoxymethyl)- | C8H14N2O2 | CID 566401 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

1-(diethoxymethyl)-1h-imidazole (C8H14N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

1-(diethoxymethyl)-4,5-dimethyl-1H-imidazole - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

-

1H-Imidazole, 2-(diethoxymethyl)- - Cheméo. (n.d.). Retrieved from [Link]

-

Hernández Romero, D., Torres Heredia, V. E., & Oscar, G. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]

-

1-(diethoxymethyl)-1H-imidazole-2-carboxylic acid - C9H14N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Godge, R., Dighe, A., & Kolhe, P. (2023). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Asian Journal of Research in Chemistry, 16(1), 71-8.

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved from [Link]

-

Applications of imidazole 1 in different areas of knowledge. - ResearchGate. (n.d.). Retrieved from [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4544.

- Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.

Sources

- 1. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 1H-Imidazole, 2-(diethoxymethyl)- | C8H14N2O2 | CID 566401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. This compound | 61278-81-7 [amp.chemicalbook.com]

- 6. ajrconline.org [ajrconline.org]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Diethoxymethyl)imidazole: Synthesis, Applications, and Core Principles for Drug Development

This guide provides a comprehensive technical overview of 1-(Diethoxymethyl)imidazole, a pivotal reagent in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, strategic applications, and detailed experimental protocols, grounding all claims in established scientific literature.

Introduction: The Strategic Importance of Protected Imidazoles

The imidazole ring is a cornerstone heterocyclic scaffold in drug discovery, present in numerous natural products like histidine and in a wide array of FDA-approved drugs.[1] Its unique electronic and hydrogen-bonding capabilities allow for potent interactions with various biological targets.[2] However, the reactivity of the imidazole N-H bond often necessitates the use of protecting groups to achieve selective functionalization at other positions of the ring.

This compound serves as a stable, yet readily cleavable, N-protected form of imidazole. The diethoxymethyl group functions as an orthoamide, effectively masking the N1 position and facilitating selective deprotonation and substitution at the C2 position, a common strategy in the synthesis of complex pharmaceutical intermediates.[3] This guide explores the essential technical details of this versatile building block.

Part 1: Core Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design.

1.1: Molecular Identity and Properties

The key identifiers and physical characteristics of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄N₂O₂ | [3][4] |

| Molecular Weight | 170.21 g/mol | [4] |

| CAS Number | 61278-81-7 | |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Density | 1.041 g/mL at 20 °C | [4][5] |

| Boiling Point | 52 °C at 0.02 Torr | [4][5] |

| Flash Point | 112 °C | [4][5] |

| Refractive Index | n20/D 1.464 | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

| Synonyms | N-Formylimidazole diethyl acetal, 1-(diethoxymethyl)-1H-imidazole | [3] |

1.2: Spectroscopic Signature

-

¹H NMR: Expected signals would include a singlet for the C2-H proton of the imidazole ring, two triplets for the C4-H and C5-H protons, a singlet for the acetal proton (CH(OEt)₂), a quartet for the methylene protons (-OCH₂CH₃), and a triplet for the methyl protons (-OCH₂CH₃).

-

¹³C NMR: Characteristic peaks would be present for the three imidazole carbons, the acetal carbon, and the ethoxy group carbons.

Part 2: Synthesis and Key Reactions

The utility of this compound stems from its straightforward synthesis and its predictable reactivity in subsequent functionalization steps.

2.1: Synthesis of this compound

The preparation of this reagent is typically achieved through the N-alkylation of imidazole with a suitable diethoxymethylating agent. A common laboratory-scale approach involves the reaction of imidazole with a diethoxymethyl electrophile under basic conditions.[5]

Sources

Physical properties of 1-(Diethoxymethyl)imidazole (boiling point, density)

Abstract

This technical guide provides an in-depth examination of key physical properties of 1-(Diethoxymethyl)imidazole (CAS No. 61278-81-7), a heterocyclic building block of increasing importance in pharmaceutical and agrochemical research. The document focuses on its boiling point and density, presenting verified data, detailing robust experimental protocols for their determination, and discussing the scientific implications of these properties for researchers, chemists, and drug development professionals. The methodologies are presented to ensure scientific integrity and reproducibility, forming a self-validating framework for laboratory application.

Introduction and Scientific Context

This compound is an organic compound featuring a five-membered imidazole ring substituted with a diethoxymethyl group.[1] This structure imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly functionalized imidazole derivatives which are known for their broad biological activity.[1] As a liquid at room temperature, its physical characteristics, such as boiling point and density, are fundamental parameters that govern its handling, purification, reaction setup, and formulation.[1][2]

Understanding these properties is not merely an academic exercise; it is critical for process optimization, safety, and quality control in both research and manufacturing settings.[3] For instance, the boiling point is essential for designing purification protocols like distillation, while density is crucial for accurate volumetric measurements and conversions in reaction stoichiometry.[4] This guide serves as an authoritative resource, consolidating this vital information for the scientific community.

Core Physical and Chemical Properties

The physical state of this compound under standard conditions is a colorless to pale yellow liquid.[1] Its core properties are summarized below, providing a quantitative foundation for laboratory work.

Data Summary

| Property | Value | Conditions | Source(s) |

| Density | 1.041 g/mL | at 20 °C | [5][6][7] |

| Boiling Point | 52 °C | at 0.02 Torr | [6][7] |

| Molecular Formula | C₈H₁₄N₂O₂ | - | [1] |

| Molecular Weight | 170.21 g/mol | - | [5] |

| Refractive Index | n20/D 1.464 | at 20 °C | [5][6] |

Experimental Determination of Physical Properties

To ensure accuracy and reproducibility, standardized methodologies must be employed. The protocols described herein are based on established principles of physical chemistry and authoritative standards.

Determination of Density

The density of a liquid is a fundamental property necessary for converting mass to volume, a frequent requirement in synthetic protocols and formulation development. The modern standard for this measurement prioritizes accuracy and minimal sample usage.

Principle: The most reliable and efficient method for determining the density of a liquid like this compound is through an oscillating U-tube digital density meter, a technique compliant with the ASTM D4052 standard.[6][7] The instrument measures the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid. This frequency is directly related to the density of the sample.[7][8]

Step-by-Step Protocol:

-

Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20 °C).

-

Temperature Equilibration: Set the instrument's Peltier thermostat to the desired temperature (20.0 ± 0.1 °C) and allow it to stabilize.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. Degassing may be necessary for highest accuracy.

-

Injection: Introduce approximately 1-2 mL of the sample into the U-tube cell using a syringe, ensuring no air bubbles are trapped inside. Modern instruments often have bubble detection capabilities.[6]

-

Measurement: Initiate the measurement. The instrument will oscillate the U-tube and calculate the density based on the measured frequency.

-

Data Recording: Record the density value displayed by the instrument, typically to three or four decimal places (e.g., 1.041 g/mL).

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Determination of Boiling Point under Vacuum

Many organic compounds decompose at their atmospheric boiling point. Therefore, vacuum distillation is employed to purify them at a lower temperature.[9] The reported boiling point of this compound (52 °C at 0.02 Torr) indicates that it is a high-boiling liquid for which this technique is essential.

Principle: A liquid boils when its vapor pressure equals the pressure of the surrounding system.[10] By reducing the system pressure with a vacuum pump, the boiling point is significantly lowered.[9][11] The temperature of the vapor is measured during distillation at a stable, controlled vacuum level.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a micro-distillation or Kugelrohr apparatus. Ensure all glassware joints are properly sealed with vacuum grease.

-

Sample Charging: Place a small volume (e.g., 5-10 mL) of this compound and a magnetic stir bar or boiling chips into the distillation flask.

-

System Sealing: Connect the apparatus to a vacuum trap, a pressure gauge (manometer), and a high-performance vacuum pump.

-

Evacuation: Turn on the stirrer and slowly evacuate the system. Adjust the vacuum level using a bleed valve to achieve a stable pressure of 0.02 Torr.

-

Heating: Gently heat the distillation flask using a heating mantle or oil bath.

-

Observation: Observe for the onset of boiling and the formation of a condensation ring on the thermometer bulb. The temperature reading should stabilize as the vapor condenses and drips into the collection flask.

-

Data Recording: Record the stable temperature reading on the thermometer. This is the boiling point at the measured pressure (0.02 Torr).

-

Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool before slowly and carefully reintroducing air.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a compound's boiling point under reduced pressure.

Caption: Workflow for Vacuum Boiling Point Determination.

Significance in Research and Drug Development

The physical properties of a compound like this compound are cornerstones of its chemical profile and have direct implications for its application.

-

Purity Assessment: A sharp, well-defined boiling point is a primary indicator of a substance's purity.[3] Variations can signal the presence of impurities, which is critical in the synthesis of active pharmaceutical ingredients (APIs) where purity is paramount.

-

Process Chemistry & Scale-Up: Density is used to calculate mass from volume, which is essential for accurate reagent stoichiometry in large-scale synthesis. The boiling point dictates the conditions required for purification by distillation, influencing the choice of equipment and energy consumption.

-

Formulation Science: In drug development, the physical properties of intermediates and the final API influence formulation strategies. Density affects powder flow and tablet compression, while volatility (related to boiling point) can impact drying processes and the stability of the final drug product.

-

Safety and Handling: Knowledge of a substance's boiling point is related to its vapor pressure and volatility, which are key inputs for safety assessments.[10] Highly volatile substances may require specialized handling procedures to minimize inhalation exposure.

Conclusion

This guide has detailed the critical physical properties of this compound, providing validated data for its boiling point and density. By grounding this information with robust, step-by-step experimental protocols and illustrating the underlying scientific principles, we provide researchers and drug development professionals with a trustworthy and actionable resource. The accurate determination and application of these fundamental properties are indispensable for advancing chemical synthesis, ensuring product quality, and enabling the development of novel therapeutics and other advanced materials.

References

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Density Measurement: All You Need to Know. Retrieved from [Link]

-

ASTM International. (2022). Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052-22). Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Boiling Point Test. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

-

Quora. (2018). What is the formula to figure a boiling point in a vacuum? Retrieved from [Link]

-

YouTube. (2022). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]

-

U.S. Fire Administration. (2012). Coffee Break Training - Hazardous Materials - Vapor Pressure, Boiling Point and Vapor Density. Retrieved from [Link]

Sources

- 1. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 4. Boiling point: Significance and symbolism [wisdomlib.org]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. store.astm.org [store.astm.org]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. mt.com [mt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nrt.org [nrt.org]

- 11. quora.com [quora.com]

A Technical Guide to the Solubility of 1-(Diethoxymethyl)imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Diethoxymethyl)imidazole, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data, this document introduces a theoretical framework based on Hansen Solubility Parameters (HSP) to predict its miscibility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended to be a practical resource for scientists and professionals engaged in drug development and chemical synthesis, enabling informed solvent selection and optimization of reaction and formulation processes.

Introduction: The Significance of this compound and Solvent Selection

This compound (CAS No: 61278-81-7) is a heterocyclic organic compound featuring an imidazole ring functionalized with a diethoxymethyl group.[1] This structure imparts unique chemical properties, making it a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals, where the imidazole moiety is a common pharmacophore.[1] The compound typically presents as a colorless to pale yellow liquid.[1]

The solubility of this compound in organic solvents is a critical parameter that governs its utility in various applications. Proper solvent selection is paramount for:

-

Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.

-

Purification Processes: Techniques such as crystallization and chromatography are highly dependent on differential solubility.

-

Formulation and Drug Delivery: The solubility of an API or its intermediates in various excipients is a key factor in designing effective and stable formulations.

This guide will first explore a predictive model for the solubility of this compound and then provide a robust experimental methodology for its empirical determination.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a foundational concept in solubility, which can be quantified using Hansen Solubility Parameters.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned a set of these three parameters, which can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in one another.[2] The distance (Ra) between two substances in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [3][4]

A smaller Ra value indicates a higher likelihood of solubility.

Predicted Hansen Solubility Parameters for this compound

The Hansen Solubility Parameters for 1-methylimidazole are approximately:

-

δD: 19.7 MPa½

-

δP: 15.6 MPa½

-

δH: 11.2 MPa½[6]

Predicted Solubility of this compound in Common Organic Solvents

Using the HSPs of 1-methylimidazole as an approximation, we can predict the solubility of this compound in a range of common organic solvents. The following table presents the HSPs for these solvents and the calculated Ra distance, providing a ranked prediction of solubility. A lower Ra value suggests better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted) | Predicted Solubility |

| 1-methylimidazole (proxy) | 19.7 | 15.6 | 11.2 | - | - |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 3.1 | Excellent |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.8 | Excellent |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 8.1 | Very Good |

| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | Very Good |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 11.7 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Good |

| Methanol | 15.1 | 12.3 | 22.3 | 12.9 | Good |

| Chloroform | 17.8 | 3.1 | 5.7 | 14.8 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 13.0 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 18.5 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 22.7 | Poor/Insoluble |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development and formulation. The following is a detailed protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Calibrated positive displacement pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and appropriate glassware for standard preparation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be a visible undissolved phase after equilibration.

-

To each vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow any undissolved material to settle for at least 30 minutes in a temperature-controlled environment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the solvent of interest.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated HPLC or GC method. Common analytical techniques for imidazole derivatives include reversed-phase HPLC with UV detection or GC with a flame ionization detector (FID).[7]

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Safety and Handling

This compound should be handled with appropriate safety precautions. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of this compound in organic solvents. The theoretical framework using Hansen Solubility Parameters offers a valuable predictive tool for initial solvent screening, guiding researchers toward promising candidates. The detailed experimental protocol provides a robust methodology for obtaining precise, quantitative solubility data, which is indispensable for process optimization and formulation development. By combining these theoretical and practical approaches, researchers can make informed decisions regarding solvent selection, ultimately accelerating their research and development efforts.

References

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ChemBK. This compound. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- Google Patents.

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Hansen Solubility Parameters. HSPiP - Hansen Solubility Parameters in Practice. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Stenutz. Hansen solubility parameters. [Link]

-

Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

Sources

- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. chemistryforsustainability.org [chemistryforsustainability.org]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Diethoxymethyl)imidazole: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides an in-depth exploration of 1-(Diethoxymethyl)imidazole, a versatile heterocyclic building block with significant applications in organic synthesis and drug development. The compound serves as a stable, protected precursor to the otherwise reactive imidazole-1-carbaldehyde, facilitating a range of chemical transformations that would be challenging with the unprotected aldehyde. This document details its physicochemical properties, outlines robust synthesis protocols, and delves into its primary mechanistic role as a substrate for directed metallation, enabling precise functionalization at the C2 position of the imidazole ring. By synthesizing field-proven insights with established chemical principles, this guide serves as an essential resource for researchers and professionals engaged in the synthesis of complex imidazole-containing molecules.

Introduction: The Strategic Importance of Imidazole Protection

The imidazole ring, first synthesized by Heinrich Debus in 1858, is a cornerstone of medicinal chemistry and biology.[1][2] It is a key structural motif in the amino acid histidine, the neurotransmitter histamine, and numerous synthetic pharmaceuticals, including antifungal agents and anticancer drugs.[2][3][4][5] The unique electronic properties of the imidazole ring, characterized by its aromaticity and the presence of two nitrogen atoms, make it both a versatile nucleophile and a stable scaffold.[1]

However, the reactivity of the imidazole ring, particularly the acidic N-H proton and the electron-rich carbon positions, can complicate synthetic strategies. Direct functionalization often leads to mixtures of products. This challenge necessitates the use of protecting groups to temporarily mask certain reactive sites, thereby directing subsequent reactions to the desired position. This compound emerges from this context as a strategically important intermediate. The diethoxymethyl group is a diethyl acetal, a classic and robust protecting group for an aldehyde. In this case, it protects the formyl group at the N1 position, creating a stable, easily handled liquid that serves as a gateway to highly specific chemical modifications.[6][7]

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid soluble in many organic solvents.[6] Its key properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₂ | [6][7][8] |

| Molar Mass | 170.21 g/mol | [7][8] |

| Density | 1.041 g/mL at 20 °C | [7][8] |

| Boiling Point | 52 °C at 0.02 Torr | [8] |

| Flash Point | 112 °C | [7][8] |

| Refractive Index (n20/D) | 1.464 | [7][8] |

| pKa | 6.13 ± 0.20 (Predicted) | [8][9] |

| CAS Number | 61278-81-7 | [7] |

| Storage Temperature | 2-8°C | [7][8] |

Safety and Handling

As a chemical reagent, this compound requires careful handling to mitigate risks.

-

Hazard Classifications : Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[7]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures :

-

Wear protective gloves, eye protection, and face protection.[7][8]

-

Use only in a well-ventilated area. Avoid breathing vapors.[8]

-

Keep away from open flames and high temperatures as it is a combustible liquid.[7][8]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]

-

Synthesis and Mechanistic Pathways

The preparation of this compound is straightforward, making it an accessible intermediate for further synthetic elaboration. Its true utility, however, lies in the reactions it enables, primarily the directed functionalization of the imidazole core.

General Synthesis Protocol

The compound is typically prepared through the N-alkylation of imidazole. This is achieved by reacting imidazole with a suitable diethoxymethyl electrophile, such as diethoxymethyl chlorophosphate, under basic conditions. The base, often a tertiary amine like triethylamine, serves to deprotonate the imidazole, increasing its nucleophilicity for the attack on the electrophilic reagent.

Caption: General synthesis of this compound.

Core Application: Directed C2-Lithiation

The primary synthetic value of this compound is its ability to direct metallation to the C2 position. The C2 proton of an imidazole ring is the most acidic, but direct deprotonation of unprotected imidazole can be complicated. The N1-substituent on this compound facilitates a clean and high-yielding lithiation at the C2 position using a strong base like n-butyllithium (n-BuLi). This process generates a potent 2-lithio intermediate, which is a powerful nucleophile.

This intermediate readily reacts with a wide variety of electrophiles (E+), allowing for the introduction of diverse functional groups exclusively at the C2 position. This method is a cornerstone for creating 2-substituted imidazoles, which are prevalent in pharmacologically active compounds.

Caption: C2-lithiation and subsequent electrophilic trapping.

Deprotection to Imidazole-1-carbaldehyde

After performing the desired modifications on the imidazole ring, the diethoxymethyl group can be easily removed to unveil the aldehyde functionality. This is a standard acetal hydrolysis reaction, typically achieved by treatment with aqueous acid. The resulting imidazole-1-carbaldehyde is a valuable synthetic intermediate in its own right, though less stable than its protected precursor.

Caption: Acid-catalyzed deprotection to the aldehyde.

Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound. Researchers should adapt these procedures based on the specific substrate and scale of their reaction.

Protocol: C2-Lithiation and Quenching with an Electrophile

This protocol describes the isoprene-mediated lithiation of this compound and subsequent reaction with an electrophile, a method noted for its efficiency.[7]

-

System Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Add this compound (1.0 eq.) to the cooled THF.

-

Add a solution of n-butyllithium (n-BuLi) (1.1 eq., typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Rationale: The strong base n-BuLi is required to deprotonate the C2 position. The low temperature prevents side reactions and decomposition of the organolithium intermediate.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithio species.

-

-

Electrophilic Quench:

-

Add a solution of the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Rationale: The 2-lithio intermediate is a strong nucleophile that will attack the electrophile. Using a slight excess of the electrophile ensures complete consumption of the lithiated species.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the 2-functionalized imidazole derivative.

-

Protocol: Acetal Deprotection

This protocol describes the hydrolysis of the diethoxymethyl group to form the corresponding aldehyde.

-

Reaction Setup:

-

Dissolve the this compound derivative (1.0 eq.) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

-

Rationale: The acidic medium protonates one of the acetal oxygens, initiating the hydrolysis mechanism by making it a good leaving group (ethanol).

-

-

Hydrolysis:

-

Heat the mixture gently (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

-

Workup and Isolation:

-

Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting imidazole-carbaldehyde can be used directly or purified if necessary.

-

Conclusion

This compound is more than a simple derivative; it is a key strategic tool in the synthesis of complex heterocyclic systems. Its primary role as a stable precursor for directed C2-lithiation provides a reliable and high-yielding pathway for the introduction of a vast array of functional groups onto the imidazole scaffold.[7] This capability is invaluable in drug discovery and materials science, where precise control over molecular architecture is paramount. The straightforward synthesis and deprotection protocols further enhance its utility, making it an indispensable reagent for any chemist working on the functionalization of imidazole-based molecules.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure. [Link]

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

1-(diethoxymethyl)-4,5-dimethyl-1H-imidazole. (n.d.). Chemical Synthesis Database. [Link]

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]

-

de la Torre, B. G., & Albericio, F. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(15), 5786. [Link]

-

Hernández Romero, D., & Torres Heredia, V. E. (2018). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

1-(diethoxymethyl)-1H-imidazole-2-carboxylic acid. (n.d.). ChemSynthesis. [Link]

-

Zhang, M., & Wang, C. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1104. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Cureus. [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. (2021). Current Organic Chemistry, 25(13), 1594–1639. [Link]

-

1H-Imidazole, 2-(diethoxymethyl)-. (n.d.). PubChem. [Link]

-

Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. (2024). Bioorganic Chemistry, 143, 107061. [Link]

-

Imidazole. (n.d.). Wikipedia. [Link]

- Schulze, H. (1973). U.S. Patent No. 3,715,365. Washington, DC: U.S.

-

Zhang, M., & Wang, C. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1104. [Link]

-

1H-Imidazole, 2-(diethoxymethyl)-. (n.d.). Cheméo. [Link]

-

Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 136-146. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound = 97.0 61278-81-7 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [guidechem.com]

The Diethoxymethyl Group on Imidazole: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Reactivity of Imidazole

The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development, owing to its presence in vital biomolecules like the amino acid histidine and its ability to engage in a variety of biological interactions.[1] However, the unique electronic nature of the imidazole ring, possessing both a weakly acidic N-H proton (pKa ≈ 14.5) and a basic pyridine-like nitrogen (pKa of conjugate acid ≈ 7), presents a significant challenge in its selective functionalization.[2] Direct manipulation of the imidazole core is often hampered by issues of regioselectivity and unwanted side reactions.

To overcome these hurdles, the use of protecting groups for the imidazole nitrogen has become an indispensable strategy in organic synthesis. Among the various protecting groups available, the diethoxymethyl (DEM) group stands out as a versatile and readily cleavable option, particularly for facilitating functionalization at the C2 position of the imidazole ring. This technical guide provides an in-depth exploration of the fundamental reactivity of the diethoxymethyl group on imidazole, covering its synthesis, stability, deprotection, and key synthetic applications.

The Diethoxymethyl Group: An Orthoamide Protecting Group

The diethoxymethyl group, when attached to the imidazole nitrogen, forms an orthoamide functional group. This structural feature is key to its reactivity and utility. Orthoamides are known for their sensitivity to acidic conditions, a property that is exploited for the facile deprotection of the DEM-protected imidazole.[3]

Installation of the Diethoxymethyl Group

The introduction of the diethoxymethyl group onto the imidazole nitrogen is a straightforward and high-yielding process. The most common method involves the reaction of imidazole with triethyl orthoformate, often in the presence of an acid catalyst such as p-toluenesulfonic acid.[4]

Mechanism of Protection:

The reaction proceeds via an acid-catalyzed nucleophilic attack of the imidazole nitrogen on the protonated triethyl orthoformate. Subsequent elimination of two equivalents of ethanol yields the N-diethoxymethylimidazole.

Sources

- 1. PubChemLite - 1-(diethoxymethyl)-1h-imidazole (C8H14N2O2) [pubchemlite.lcsb.uni.lu]

- 2. The reactivity of N-coordinated amides in metallopeptide frameworks: molecular events in metal-induced pathogenic pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

An In-depth Technical Guide to 1-(Diethoxymethyl)imidazole as a Protected Form of Imidazole

<

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic and structural properties, however, can complicate multi-step synthetic routes. This guide provides a comprehensive technical overview of 1-(diethoxymethyl)imidazole, a versatile protected form of imidazole. We will delve into its synthesis, physicochemical properties, and its strategic application in organic synthesis, particularly within the realm of drug development. Detailed experimental protocols for protection and deprotection are provided, alongside a critical analysis of its advantages and limitations compared to other imidazole protecting groups. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable synthetic tool.

Introduction: The Imperative for Imidazole Protection

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3] Its presence in the essential amino acid histidine underscores its fundamental role in biological systems.[3] Consequently, a vast number of drugs, including antifungals, antihistamines, and anticancer agents, incorporate the imidazole moiety to modulate their pharmacological activity.[2][3][4]

Despite its utility, the imidazole ring presents unique challenges in organic synthesis. The N-H proton is acidic, and the lone pair of electrons on the other nitrogen atom imparts nucleophilic character.[4] This dual reactivity can lead to undesired side reactions during multi-step syntheses. To circumvent these issues, the use of protecting groups is essential.[5] A protecting group temporarily masks the reactive site, allowing for chemical transformations on other parts of the molecule, and is subsequently removed to reveal the original functional group.[5]

This compound has emerged as a highly effective protecting group for the imidazole nitrogen. It is an orthoamide-protected imidazole that offers a balance of stability under various reaction conditions and facile removal when desired.[6] This guide will explore the practical application of this reagent in detail.

Physicochemical Properties and Characterization

This compound, also known as N-formylimidazole diethyl acetal, is a colorless to pale yellow liquid at room temperature.[7] It is soluble in a wide range of organic solvents.[7] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O₂ | [7][8] |

| Molecular Weight | 170.21 g/mol | [8] |

| Density | 1.041 g/mL at 20 °C | [6][8] |

| Refractive Index | n20/D 1.464 | [6][8] |

| Boiling Point | 52 °C at 0.02 Torr | [8] |

| Flash Point | 112 °C | [8] |

| Storage | 2-8°C | [6] |

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of imidazole with triethyl orthoformate. This reaction can be catalyzed by an acid, such as p-toluenesulfonic acid, although it can proceed without a catalyst over a longer reaction time.[11]

Experimental Protocol: Synthesis of this compound

Materials:

-

Imidazole

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add imidazole, a catalytic amount of p-toluenesulfonic acid, and an excess of triethyl orthoformate in anhydrous toluene.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.

-

Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent and excess triethyl orthoformate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Application as a Protecting Group

The primary utility of this compound lies in its ability to protect the imidazole nitrogen, thereby enabling selective functionalization at other positions of the imidazole ring or elsewhere in the molecule.

Protection of the Imidazole Nitrogen

The protection of an imidazole-containing substrate is achieved by reacting it with this compound. The reaction conditions are generally mild, making it compatible with a variety of functional groups.

Experimental Protocol: Protection of Imidazole

Materials:

-

Imidazole-containing substrate

-

This compound (1.1 equivalents)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the imidazole-containing substrate in an appropriate anhydrous solvent under an inert atmosphere.

-

Add 1.1 equivalents of this compound to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The crude protected product can be purified by column chromatography if necessary.

Deprotection of the Diethoxymethyl Group

The diethoxymethyl protecting group is readily removed under acidic or neutral conditions, regenerating the free imidazole.[11] This facile deprotection is a key advantage of this protecting group.

Experimental Protocol: Deprotection of this compound

Materials:

-

This compound protected substrate

-

Aqueous acid (e.g., 80% aqueous acetic acid, dilute HCl) or water

-

Solvent (e.g., THF, ethanol)

Procedure:

-

Dissolve the protected substrate in a suitable solvent.

-

Add the aqueous acid or water to the solution.

-

Stir the reaction mixture at room temperature. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution) if an acid was used.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole.

Strategic Applications in Synthesis

The diethoxymethyl protecting group is particularly valuable for directing metallation and subsequent electrophilic substitution at the C2 position of the imidazole ring.[6][12]

C2-Lithiation and Functionalization

The presence of the 1-(diethoxymethyl) group facilitates the deprotonation at the C2 position by a strong base, such as n-butyllithium, to form a 2-lithio intermediate.[6] This intermediate can then react with a variety of electrophiles to introduce functional groups at the C2 position.[6][12]

Caption: Workflow for C2-functionalization of imidazole.

This strategy has been employed in the synthesis of various hydroxy- and amino-functionalized imidazoles.[6]

Comparison with Other Imidazole Protecting Groups

Several protecting groups for the imidazole nitrogen are available, each with its own set of advantages and disadvantages. The choice of protecting group depends on the specific reaction conditions and the overall synthetic strategy.

| Protecting Group | Introduction | Stability | Cleavage |

| Diethoxymethyl (DEM) | Imidazole, triethyl orthoformate | Stable to bases, organometallics | Mild aqueous acid, neutral water |

| Trityl (Tr) | Trityl chloride, base | Stable to bases, nucleophiles | Acidic conditions |

| Tosyl (Ts) | Tosyl chloride, base | Stable to a wide range of conditions | Strong acid, reducing agents |

| tert-Butoxycarbonyl (Boc) | Boc anhydride, base | Stable to a range of conditions | Strong acid, NaBH₄ in EtOH[13] |

The diethoxymethyl group offers the distinct advantage of mild cleavage conditions, which is particularly beneficial for substrates containing acid-sensitive functional groups.[11]

Conclusion

This compound is a valuable and versatile tool for the protection of the imidazole nitrogen in organic synthesis. Its ease of introduction, stability to a range of common reagents, and, most importantly, its facile removal under mild acidic or neutral conditions make it an attractive choice for complex multi-step syntheses. Its ability to direct C2-lithiation further expands its utility, providing a reliable route to 2-substituted imidazoles. For researchers and professionals in drug development, a thorough understanding of the application of this protecting group can significantly streamline synthetic routes and enable the efficient construction of novel imidazole-containing pharmaceutical agents.

References

- This compound, > | 36815-10ML - Scientific Laboratory Supplies. (n.d.).

- CAS 61278-81-7: this compound | CymitQuimica. (n.d.).

- Acetal Protecting Group & Mechanism – - Total Synthesis. (n.d.).

- Cyclic Acetal Protecting Group Reaction and Mechanism - Leah4Sci. (2018, May 17).

- Acetal Protecting Group Mechanism - YouTube. (2017, July 27).

- This compound - ChemBK. (2024, April 9).

- This compound = 97.0 61278-81-7 - Sigma-Aldrich. (n.d.).

- Acetals as Protecting Groups - Chemistry LibreTexts. (2021, December 27).

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.).

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. (n.d.).

- An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate. (1980, September).

- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).

- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.).

- Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review - International Science Community Association. (n.d.).

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.).

- Protective Groups - Organic Chemistry Portal. (n.d.).

- 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... - ResearchGate. (n.d.).

- This compound (≥97.0%) - Amerigo Scientific. (n.d.).

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 3. isca.me [isca.me]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound (≥97.0%) - Amerigo Scientific [amerigoscientific.com]

- 13. arkat-usa.org [arkat-usa.org]

A Theoretical and Computational Guide to the Electronic Structure of 1-(Diethoxymethyl)imidazole

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its unique electronic properties and versatile interaction capabilities. This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of a specific derivative, 1-(Diethoxymethyl)imidazole. While direct experimental literature on this compound is sparse, this document leverages established, high-fidelity computational methodologies to predict its key electronic characteristics. We present a detailed protocol using Density Functional Theory (DFT), analyze the anticipated Frontier Molecular Orbitals (HOMO-LUMO), map the Molecular Electrostatic Potential (MEP), and calculate global reactivity descriptors. The insights derived serve as a foundational resource for researchers and drug development professionals seeking to harness the properties of N-substituted imidazoles for rational drug design.

Introduction: The Significance of the Imidazole Moiety

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including the amino acid histidine and drugs like metronidazole and clotrimazole. Its importance stems from a unique combination of electronic features:

-

Aromaticity and Stability: The imidazole ring possesses a sextet of π-electrons, rendering it aromatic and chemically stable.

-

Amphoteric Nature: It can act as both a proton donor (from the N-1 position) and a proton acceptor (at the N-3 position), allowing it to participate in critical hydrogen bonding interactions within biological systems.

-

Coordinating Abilities: The lone pair of electrons on the sp²-hybridized nitrogen (N-3) makes it an excellent ligand for coordinating with metal ions, a feature crucial in many enzymatic mechanisms.

The electronic character of the imidazole ring can be finely tuned by introducing substituents. The 1-(Diethoxymethyl) group, an acetal, is expected to modulate the electron density and steric profile of the parent ring, thereby influencing its reactivity and potential as a pharmacophore. Understanding these modulations at a quantum chemical level is paramount for predicting molecular interactions and guiding drug design efforts.

This guide establishes a robust, self-validating computational workflow to elucidate these properties for this compound.

Theoretical Framework and Computational Methodology

To investigate the electronic structure of this compound, Density Functional Theory (DFT) stands out as the method of choice. DFT provides an exceptional balance of computational efficiency and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry.

Causality of Method Selection: Why DFT/B3LYP/6-311++G(d,p)?

Our selected level of theory is B3LYP/6-311++G(d,p) . This choice is not arbitrary; each component is selected for a specific reason to ensure a reliable description of the molecule's electronic properties.

-

Functional (B3LYP): Becke's three-parameter Lee-Yang-Parr (B3LYP) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. For organic molecules, B3LYP has a long track record of providing excellent predictions for molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energies.

-

Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals.

-

6-311G: This triple-zeta basis set provides a flexible and accurate description of the core and valence electrons.

-

++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing species with lone pairs (like the nitrogen and oxygen atoms in our molecule) and for modeling non-covalent interactions.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and direction in response to the molecular environment, which is essential for correctly describing chemical bonds and electronic distribution.

-

Self-Validating Computational Workflow Protocol

The following protocol outlines a complete, step-by-step computational workflow. The inclusion of a frequency calculation serves as a critical self-validation step to ensure the optimized geometry represents a true energy minimum.

Step 1: Initial Structure Generation

-

Construct the 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and a reasonable initial geometry.

Step 2: Geometry Optimization

-

Perform a full geometry optimization without constraints. This step calculates the forces on each atom and iteratively adjusts their positions until a stationary point on the potential energy surface is found.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

Step 3: Vibrational Frequency Calculation (Validation)

-

Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

-

Purpose: To verify that the optimized structure is a true local minimum. A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

Step 4: Electronic Property Calculation

-

Once the geometry is optimized and validated, perform a single-point energy calculation to derive the final electronic properties.

-

This step yields the molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP), and the Mulliken population analysis for atomic charges.

Figure 1: A self-validating DFT workflow for analyzing molecular electronic structure.

Analysis of Electronic Structure Properties

Based on the established computational protocol, we can predict the key electronic characteristics of this compound. These properties govern the molecule's reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). Their energies and spatial distribution are fundamental to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring. The LUMO is also anticipated to be distributed across the π-system of the ring. The diethoxymethyl group, being a sigma-donating group, is predicted to slightly raise the energy of the HOMO and LUMO compared to the parent imidazole, potentially leading to a small decrease in the energy gap.

Table 1: Comparative Analysis of FMO Energies (Predicted)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Basis Set/Functional |

|---|---|---|---|---|

| Imidazole (literature) | ~ -6.3 to -6.8 | ~ -0.9 to -1.2 | ~ 5.1 to 5.6 | Various DFT methods |

| This compound | Predicted: Slightly Higher | Predicted: Slightly Higher | Predicted: Smaller | B3LYP/6-311++G(d,p) |

Note: Values for this compound are predictive, based on established trends from computational studies.

Figure 2: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an invaluable tool for visualizing a molecule's charge distribution and predicting its reactive sites.

-

Red Regions (Negative Potential): Indicate areas of high electron density, associated with lone pairs and π-systems. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential):- Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.

For this compound, the MEP map is predicted to show a strong negative potential (red) around the N-3 nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and hydrogen bond acceptance. The hydrogen atom on the C-2 carbon of the imidazole ring and the hydrogens of the ethyl groups will likely exhibit a positive potential (blue). This detailed charge landscape is critical for understanding how the molecule will orient itself in a protein binding pocket.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can calculate several global reactivity descriptors that quantify the molecule's chemical behavior.

-

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap and are less reactive.

-

Chemical Softness (S): S = 1 / (2η). Soft molecules have a small energy gap and are more reactive.

-

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. This measures the molecule's ability to attract electrons.

-

Electrophilicity Index (ω): ω = χ² / (2η). This quantifies the energy stabilization when the molecule accepts electrons.

These quantitative descriptors provide a powerful toolkit for comparing the reactivity of different imidazole derivatives in a drug discovery pipeline.

Implications for Drug Development

A thorough understanding of this compound's electronic structure directly informs several key aspects of the drug development process:

-

Target Interaction & Binding: The MEP map provides a clear guide to the molecule's hydrogen bonding capabilities. The strongly negative N-3 position is a prime hydrogen bond acceptor, an interaction that can be crucial for anchoring the molecule within a receptor's active site. Knowledge of the HOMO and LUMO distributions can also inform potential π-π stacking or cation-π interactions.

-

Metabolic Stability: The MEP can highlight sites susceptible to metabolic attack by enzymes like cytochrome P450. Regions of high electron density might be prone to oxidation. By predicting these "hot spots," medicinal chemists can modify the structure to enhance its metabolic stability and pharmacokinetic profile.

-

Structure-Activity Relationship (SAR) Studies: The calculated electronic properties (HOMO/LUMO energies, electrophilicity index) can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. This allows researchers to build predictive models that correlate a molecule's electronic features with its biological activity, accelerating the optimization of lead compounds.

Conclusion

While this compound may not have an extensive body of published experimental data, its electronic structure and reactivity can be reliably predicted using state-of-the-art computational chemistry. This guide outlines a robust and self-validating DFT-based workflow to determine its fundamental electronic properties, including frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors. The insights gained from such theoretical studies are not merely academic; they provide actionable intelligence that can significantly de-risk and accelerate the drug discovery process by enabling a more rational, structure-guided approach to designing novel therapeutics.

References

Methodological & Application

Synthesis of 1-(Diethoxymethyl)imidazole from imidazole and triethyl orthoformate

This technical guide provides a detailed protocol and in-depth analysis for the synthesis of 1-(diethoxymethyl)imidazole from imidazole and triethyl orthoformate. This compound serves as a crucial intermediate in pharmaceutical and fine chemical synthesis, primarily by offering a stable yet readily cleavable protecting group for the imidazole nitrogen. This protection strategy facilitates selective functionalization at other positions of the imidazole ring, a common scaffold in many biologically active molecules.[1][2][3][4]

This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for the preparation of this versatile building block. The following sections will not only detail the experimental procedure but also delve into the underlying chemical principles, offering insights into the rationale behind the chosen conditions and potential challenges.

Introduction: The Strategic Importance of Imidazole Protection